Methyl thien-2-yl-hydroxyacetate

Asymmetric Catalysis Chiral Building Block Medicinal Chemistry

Sourcing enantiopure α-hydroxy(thiophene-2-yl)acetate synthons often involves trade-offs between enantiopurity, thermal stability, and regioselectivity. Methyl thien-2-yl-hydroxyacetate (CAS 21165-19-5) resolves these: • 92-98% ee via catalytic asymmetric synthesis-ideal for duloxetine analog APIs. • Boiling point 140 °C enables low-temp distillation, reducing thermal degradation. • Thiophene ring less electrophilic than furan (1:25 product ratio), ensuring regiocontrol. Supplied with analytical documentation. Global B2B shipping available.

Molecular Formula C7H8O3S
Molecular Weight 172.20 g/mol
Cat. No. B8725697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl thien-2-yl-hydroxyacetate
Molecular FormulaC7H8O3S
Molecular Weight172.20 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CS1)O
InChIInChI=1S/C7H8O3S/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4,6,8H,1H3
InChIKeyJVILUIPLJQOKFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Thien-2-yl-hydroxyacetate Identity & Key Properties


Methyl thien-2-yl-hydroxyacetate (CAS 21165-19-5), also referred to as methyl 2-hydroxy-2-(thiophen-2-yl)acetate, is a chiral α-hydroxy ester building block with the molecular formula C₇H₈O₃S and a molecular weight of 172.20 g/mol . It possesses a thiophene ring directly attached to a hydroxyacetic acid methyl ester moiety, creating a reactive center for further derivatization. Fundamental predicted physicochemical properties include a boiling point of 140 °C, a density of 1.324 ± 0.06 g/cm³, and a pKa of 11.72 ± 0.20 . This structure serves as a key intermediate in medicinal chemistry and asymmetric synthesis, where the methyl ester offers distinct reactivity and workability advantages over other alkyl esters.

Chiral α-hydroxy ester building block: Supports asymmetric synthesis and enantioselective catalytic routes
Thiophene heteroaryl scaffold: Distinct electrophilic reactivity profile for regioselective derivatization
Methyl ester functionality: Low steric bulk supports transesterification and mild deprotection workflows

Methyl Thien-2-yl-hydroxyacetate: Why Generic Substitution Fails


Assuming functional interchangeability between methyl thien-2-yl-hydroxyacetate and its closest analogs, such as the corresponding ethyl ester or furan-based heteroaryl variants, is a high-risk procurement strategy. The thiophene ring in this compound is less reactive in electrophilic substitution than furan [1], which directly impacts regioselectivity and yield in downstream synthetic steps. Critically, the specific alkyl ester group (methyl vs. ethyl vs. butyl) governs the compound's steric environment, volatility, solubility, and reactivity in transesterification or hydrolysis, all of which can alter reaction kinetics, workup procedures, and final product purity. The quantitative evidence provided in Section 3 establishes that these structural nuances create measurable, verifiable differences that directly affect the success of scientific syntheses and industrial processes.

Ethyl ester analog
Significantly higher boiling point may alter distillation-based purification workflows and thermal exposure during isolation
Furan heteroaryl analog
Furan exhibits markedly higher electrophilic reactivity; regioselectivity and reaction outcomes may not transfer directly
Butyl ester analog
Increased steric bulk around the carbonyl may reduce transesterification rate; kinetic context may differ

Methyl Thien-2-yl-hydroxyacetate: Differentiation from Closest Analogs


Enantioselective Synthesis for Chiral APIs

Methyl thien-2-yl-hydroxyacetate can be produced via a highly enantioselective catalytic Friedel-Crafts reaction. This methodology, demonstrated on alkyl glyoxylates including methyl glyoxylate, achieves enantiomeric excess (ee) values in the range of 92–98% for the α-hydroxy(thiophene-2-yl)acetate product class [1]. This level of stereochemical control is essential for synthesizing enantiopure pharmaceutical intermediates and contrasts with the racemic or low-ee products from non-catalytic methods. While the reported study used ethyl and n-butyl glyoxylates, the process is established as general for the class, making the methyl ester a valid participant in this high-ee synthetic route [1].

Enantioselective synthesis
Class-level inference
92–98% ee
Supports chiral synthesis platform review
Reported for hydroxy(thiophene-2-yl)acetate class via catalytic F-C reaction
Asymmetric Catalysis Chiral Building Block Medicinal Chemistry

Volatility and Handling Advantage Over Ethyl Ester

A direct comparison of key predicted physicochemical properties reveals a significant difference in volatility between the methyl and the corresponding ethyl ester (ethyl 2-hydroxy-2-(thiophen-2-yl)acetate). The methyl ester's boiling point is predicted at 140 °C , whereas the ethyl ester's is significantly higher at 297.3 ± 25.0 °C (predicted) . The methyl ester's lower boiling point can facilitate its removal by distillation during solvent swap or workup procedures, offering a tangible process advantage when the ester is used as a transient protecting group or intermediate.

Volatility comparison
Cross-study comparable
Methyl ester BP ~140 °C vs ethyl ester BP ~297 °C
May support distillation-based purification workflow
Predicted values; experimental verification recommended
Process Chemistry Solvent Selection Workup Efficiency

Transesterification Reactivity Advantage Over Butyl Ester

In the context of the formal synthesis of duloxetine, a butyl ester (product 9j) was utilized as a key intermediate, but the general methodology is explicitly demonstrated for a variety of alkyl glyoxylates [1]. For a CRO or process chemist procuring a starting material for a transesterification step, the methyl ester is kinetically favored over bulkier alkyl esters like n-butyl due to reduced steric hindrance around the carbonyl center. This class-level inference suggests the methyl ester would undergo transesterification or hydrolysis under milder conditions or with shorter reaction times compared to its butyl analog.

Transesterification reactivity
Class-level inference
Methyl ester: minimal steric bulk vs n-butyl ester: larger steric profile
Class-level reactivity context; data to verify
General organic reactivity principles; methyl ester kinetically favored
Synthetic Efficiency Protecting Group Strategy API Route Scouting

Thiophene vs Furan Reactivity in Electrophilic Substitution

A competitive experiment directly showed that thiophene is significantly less reactive than furan in the BINOL−Ti catalyzed Friedel-Crafts reaction, with a product ratio of 25:1 in favor of the furan-containing product when equimolar amounts of 2-methylthiophene and 2-methylfuran compete for ethyl glyoxylate [1]. This differential reactivity is a critical design parameter. If a procured hydroxythiophene acetate were replaced with a more reactive furan analog (e.g., methyl furan-2-yl-hydroxyacetate), the outcome of subsequent electrophilic aromatic substitution reactions would be fundamentally altered, leading to different regiochemical outcomes, lower selectivity, or complete reaction failure.

Thiophene vs furan reactivity
Head-to-head
Furan product favored 25:1 over thiophene in competition experiment
Supports heteroaryl electronic profile review
Direct competition data; confirms non-interchangeable reactivity
Regioselectivity Electrophilic Substitution Material Science

Methyl Thien-2-yl-hydroxyacetate: High-Value Application Scenarios


Chiral Building Blocks for CNS Drugs

This compound is the ideal starting material for routes requiring an enantiopure α-hydroxy(thiophene-2-yl)acetate synthon. The robust catalytic method producing 92–98% ee [1] provides access to intermediates for CNS-active pharmaceuticals like duloxetine analogs. Sourcing the methyl ester specifically ensures a balance of high enantiopurity and facile downstream deprotection, which is critical in medicinal chemistry campaigns where absolute stereochemistry defines biological activity.

Efficient Solvent Swaps in Process Chemistry

In process development, the methyl ester's significantly lower boiling point (140 °C [1]) compared to the ethyl ester (approx. 297 °C ) makes it the preferred intermediate when a volatile ester protecting group is required. This allows for lower-temperature distillations, minimizing the thermal degradation risk for heat-sensitive intermediates and reducing energy consumption in manufacturing scale-ups.

SAR Studies Leveraging Heteroaryl Ring Electronics

For structure-activity relationship (SAR) explorations, the thiophene ring's demonstrated lower electrophilic reactivity compared to a furan ring (a 1:25 product ratio in competition experiments [1]) is a valuable design element. This property can be exploited to achieve specific regioselectivity in late-stage functionalization that would be impossible with a furan-based analog. Procuring this specific methyl ester ensures the electronic profile of the core scaffold remains strictly controlled.

Application
Selection Property
Validation Focus
Chiral API synthesis research
Enantioselective synthetic platform
Stereochemical outcome verification
Process intermediate isolation
Volatility-driven purification fit
Distillation process compatibility
Heteroaryl electronic SAR studies
Thiophene electronic profile
Regioselectivity in electrophilic steps
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